molecular formula C14H9F2N3 B5044118 N-(2,4-difluorophenyl)-5-quinoxalinamine

N-(2,4-difluorophenyl)-5-quinoxalinamine

Cat. No.: B5044118
M. Wt: 257.24 g/mol
InChI Key: HYPVOVCFKFLPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-5-quinoxalinamine is a synthetic small molecule based on the quinoxaline heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The quinoxaline core, formed by the fusion of a benzene ring with a pyrazine ring, is a privileged pharmacophore known for its diverse biological activities . This compound features a 2,4-difluorophenylamine substituent, a moiety often incorporated to influence the molecule's physicochemical properties and binding affinity. Quinoxaline derivatives are extensively investigated for their broad spectrum of pharmacological potential. While the specific activities of this compound are subject to ongoing research, compounds in this class have demonstrated notable utility in several areas. A prominent application of quinoxaline derivatives is as inhibitors of key biological targets, such as phosphatidylinositol 3-kinase (PI3K), which is a crucial component in cellular signaling pathways and a validated target for cancer therapy . Furthermore, quinoxaline-based structures have shown potent activity against various infectious agents. Research has identified specific quinoxaline derivatives with promising in vitro efficacy against parasitic diseases like schistosomiasis and bacterial infections such as nocardia . The inherent versatility of the quinoxaline scaffold also allows for exploration in other therapeutic areas, including antiviral and anti-inflammatory research . The primary research value of this compound lies in its use as a key intermediate or a core structure for the design and synthesis of novel bioactive molecules. It serves as a valuable building block for generating compound libraries to screen for new therapeutic agents or for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. This product is intended for research and laboratory use only by trained professionals. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(2,4-difluorophenyl)quinoxalin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3/c15-9-4-5-11(10(16)8-9)19-13-3-1-2-12-14(13)18-7-6-17-12/h1-8,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPVOVCFKFLPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(i) Sulfonylphenyl-Triazole Derivatives (e.g., compounds [7–9] from )

  • Substituents : Contain a 4-(4-X-phenylsulfonyl)phenyl group (X = H, Cl, Br) and a 1,2,4-triazole-3-thione ring.
  • Synthesis: Derived from hydrazinecarbothioamides via alkaline cyclization. Notably, the absence of a carbonyl group (C=O) in the final product confirms triazole formation .
  • Key Spectral Data: IR: νC=S at 1247–1255 cm⁻¹; νNH at 3278–3414 cm⁻¹. No νS-H (~2500–2600 cm⁻¹), confirming thione tautomer dominance .

(ii) Nitro-Furan/Thiophene Quinoxaline Amides (e.g., derivatives)

  • Substituents: 5-Nitrofuran or 5-nitrothiophene linked to a 3-cyanoquinoxaline-1,4-di-N-oxide core.
  • Synthesis: Coupling of 3-aminoquinoxaline-2-carbonitrile with nitro-carboxylic acids in DMF.
  • Key Spectral Data: IR: Strong NO₂ stretches (~1520, 1350 cm⁻¹). Enhanced antimicrobial activity due to electron-withdrawing nitro groups .

(iii) Halogen-Substituted Analogues

  • Substituents : Chloro (Cl) or bromo (Br) at the para position of the sulfonylphenyl group (, compounds [7–9]).

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Method Key Spectral Peaks Reported Activity
N-(2,4-Difluorophenyl)-5-quinoxalinamine Quinoxaline 2,4-Difluorophenyl, amine Hydrazinecarbothioamide cyclization νNH: 3150–3319 cm⁻¹ (IR) Not explicitly reported
Sulfonylphenyl-Triazole [7–9] 1,2,4-Triazole-3-thione 4-(4-X-phenylsulfonyl)phenyl (X = H, Cl, Br) Alkaline cyclization of hydrazinecarbothioamides νC=S: 1247–1255 cm⁻¹; νNH: 3278–3414 cm⁻¹ Antifungal (hypothetical, based on triazole class)
Nitro-Furan Quinoxaline Amide Quinoxaline-1,4-di-N-oxide 5-Nitrofuran, cyano DMF-mediated coupling νNO₂: ~1520, 1350 cm⁻¹ Antimicrobial (IC₅₀: 1–5 µM)

Electronic and Bioactivity Comparisons

  • Electron-Withdrawing Effects: Fluorine (in this compound) provides moderate electron withdrawal, enhancing metabolic stability and lipophilicity. Nitro groups () exhibit stronger electron withdrawal, correlating with higher antimicrobial potency .
  • Halogen Impact : Bromine and chlorine in analogues increase molecular weight by ~79.9 and ~34.45 g/mol, respectively, compared to fluorine. This may affect pharmacokinetics .

Q & A

Q. What are the key synthetic routes for N-(2,4-difluorophenyl)-5-quinoxalinamine, and how do reaction conditions influence yield and purity?

Synthesis typically involves cyclization of quinoxaline precursors with fluorophenyl-containing amines under controlled conditions. For example, triazoloquinoxaline derivatives (similar in structure) are synthesized via cyclization of amidated intermediates using catalysts like Pd(OAc)₂ and ligands such as Xantphos . Reaction parameters (temperature, solvent polarity, pH) must be optimized to avoid side products like dehalogenated byproducts. Purification via column chromatography or recrystallization is critical for achieving >95% purity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm regioselectivity of fluorine substitution and aromatic proton environments .
  • HPLC-MS : Validates molecular weight and monitors purity, especially for detecting trace impurities from incomplete fluorination .
  • X-ray crystallography : Resolves ambiguities in stereochemistry and crystal packing (e.g., as demonstrated for related quinoxaline derivatives in Acta Crystallographica ).

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme inhibition : COX-2 inhibition assays (IC₅₀ determination) using fluorometric kits, as seen in triazoloquinoxaline analogs .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
  • Antimicrobial screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Q. How does the difluorophenyl group influence the compound’s stability and solubility?

Fluorine atoms enhance lipophilicity (logP ~2.8–3.5) and metabolic stability by reducing CYP450-mediated oxidation. However, they may decrease aqueous solubility, necessitating formulation with co-solvents (e.g., DMSO/PEG mixtures) for in vivo studies .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production without compromising purity?

  • Flow chemistry : Continuous processing minimizes side reactions (e.g., via microreactors for precise temperature control) .
  • Catalyst optimization : Screening Pd-based catalysts with electron-deficient ligands to enhance coupling efficiency .
  • DoE (Design of Experiments) : Multi-variable analysis to identify critical parameters (e.g., solvent ratio, stoichiometry) .

Q. How to resolve contradictions in spectral data (e.g., unexpected 19F^{19}\text{F} NMR shifts)?

  • Computational validation : DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
  • Isotopic labeling : Use of 15N^{15}\text{N}-labeled intermediates to clarify ambiguous coupling patterns in NMR .

Q. What computational strategies predict target binding modes and selectivity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases or COX-2 (e.g., docking scores < -8 kcal/mol suggest high affinity) .
  • MD simulations : GROMACS for assessing binding stability over 100 ns trajectories .

Q. How to establish structure-activity relationships (SAR) for fluorinated analogs?

  • Analog synthesis : Introduce substituents (e.g., -CF₃, -OCH₃) at the quinoxaline core and compare bioactivity .
  • Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., fluorine atoms) using MOE or Phase .

Q. What strategies mitigate toxicity in preclinical models?

  • Prodrug design : Mask polar groups (e.g., esterification of carboxylic acids) to improve bioavailability and reduce hepatotoxicity .
  • Metabolic profiling : LC-MS/MS to identify reactive metabolites and guide structural modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.